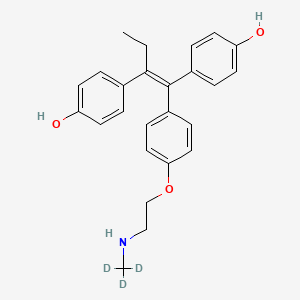
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 is a deuterated derivative of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen, which is a metabolite of Tamoxifen. Tamoxifen is a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of Tamoxifen due to its stability and distinguishable mass in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 typically involves the following steps:
Starting Material: The synthesis begins with the commercially available Tamoxifen.
Deuteration: The deuteration process involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated solvents in the presence of a catalyst.
Hydroxylation: The hydroxylation of the aromatic rings is carried out using reagents like sodium periodate (NaIO4) or osmium tetroxide (OsO4) under controlled conditions to introduce hydroxyl groups at the 4,4’ positions.
Desmethylation: The N-desmethylation step involves the removal of the methyl group from the nitrogen atom. This can be achieved using reagents like boron tribromide (BBr3) or other demethylating agents.
Industrial Production Methods
Industrial production of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterated reagents to ensure complete deuteration.
Automated Hydroxylation and Desmethylation: Utilizing automated systems to control reaction conditions precisely, ensuring high yield and purity.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of Tamoxifen in vivo and in vitro.
Mass Spectrometry: Employed as an internal standard in mass spectrometry due to its distinguishable mass.
Cancer Research: Investigated for its potential effects on estrogen receptor-positive breast cancer cells.
Biological Studies: Used in studies involving estrogen receptor modulation and related biological pathways.
Mechanism of Action
The mechanism of action of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator, binding to estrogen receptors and inhibiting the proliferation of estrogen receptor-positive breast cancer cells. The deuterated form allows for detailed studies of its metabolic pathways and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxy Tamoxifen: Another metabolite of Tamoxifen with similar estrogen receptor modulating activity.
N-desmethyl Tamoxifen: A non-deuterated form of the compound with similar biological activity.
Uniqueness
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. Its distinguishable mass in mass spectrometry makes it an invaluable tool in pharmacokinetic and metabolic research.
Properties
IUPAC Name |
4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24-/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBJJTCUEOUMEV-CANUYGMUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=C(C=C2)O)/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747671 |
Source


|
| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246832-93-8 |
Source


|
| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)- (9CI)](/img/new.no-structure.jpg)
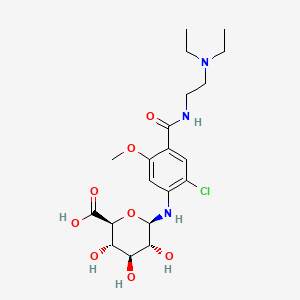
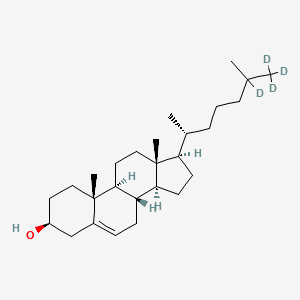
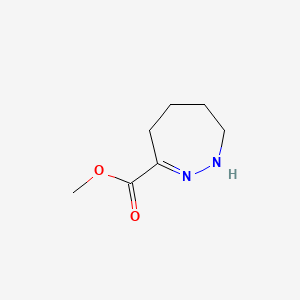
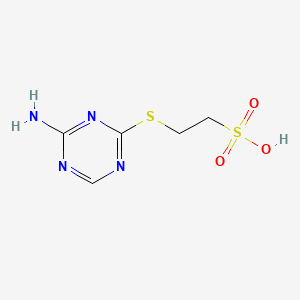
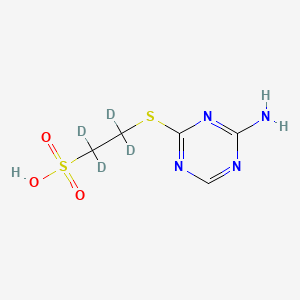


![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)

